molecular formula C14H28O2 B12065981 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene CAS No. 99948-87-5

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene

Cat. No.: B12065981
CAS No.: 99948-87-5
M. Wt: 228.37 g/mol
InChI Key: YKUFXXRBFCCEKW-UHFFFAOYSA-N
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Description

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O2 It is a derivative of octene, featuring an ethoxyethoxy group and two methyl groups attached to the octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloct-1-ene with ethyl vinyl ether in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an electrophilic addition mechanism, where the ethoxyethoxy group is introduced to the octene backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of alcohols or ketones

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of new functionalized derivatives

Scientific Research Applications

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reaction conditions and reagents used. In biological systems, its interactions with molecular targets and pathways are determined by its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethoxyethoxy)butane: Similar in structure but with a shorter carbon chain.

    2-(1-Ethoxyethoxy)phenol: Contains an aromatic ring instead of an aliphatic chain.

    1-Ethenyl-4-(1-ethoxyethoxy)benzene: Features a vinyl group and an aromatic ring.

Uniqueness

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is unique due to its specific combination of an ethoxyethoxy group and two methyl groups on an octene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

99948-87-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene

InChI

InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3

InChI Key

YKUFXXRBFCCEKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCC(C)CCCC(=C)C

Origin of Product

United States

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